molecular formula C28H36FN3O12S B13862346 Rosuvastatin-d6 Acyl-beta-D-glucuronide

Rosuvastatin-d6 Acyl-beta-D-glucuronide

Cat. No.: B13862346
M. Wt: 663.7 g/mol
InChI Key: AWGDNYJLUILGBY-KEQILNJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated glucuronide metabolite of rosuvastatin, a statin used to lower cholesterol. As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it enables precise quantification of rosuvastatin in pharmacokinetic (PK) studies. The acyl-beta-D-glucuronide form arises from Phase II metabolism, where glucuronic acid conjugates to the carboxylic acid moiety of rosuvastatin via UDP-glucuronosyltransferases (UGTs) . This metabolite is critical for studying drug-drug interactions (DDIs) mediated by transporters like OATP1B1, BCRP, and OAT3 .

Properties

Molecular Formula

C28H36FN3O12S

Molecular Weight

663.7 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3

InChI Key

AWGDNYJLUILGBY-KEQILNJFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Rosuvastatin-d6

The deuterium labeling of rosuvastatin is commonly performed by:

  • Deuterium Exchange Reactions : Using deuterated solvents or reagents under controlled conditions to replace labile hydrogens with deuterium.
  • Use of Deuterated Precursors : Incorporation of deuterium during the initial chemical synthesis of rosuvastatin, ensuring site-specific labeling.

These methods ensure the d6 isotopic pattern necessary for bioanalytical internal standards.

Formation of Acyl-beta-D-glucuronide

The acyl-beta-D-glucuronide moiety is introduced by coupling rosuvastatin-d6 with beta-D-glucuronic acid or its activated derivatives.

  • Enzymatic Glucuronidation : Utilizing UDP-glucuronosyltransferase enzymes to catalyze the conjugation in vitro, mimicking physiological metabolism.
  • Chemical Synthesis : Employing chemical coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide in the presence of bases (e.g., triethylamine) and catalysts (e.g., 4-pyrrolidinopyridine) to activate the carboxyl group of glucuronic acid and form the ester linkage with rosuvastatin-d6.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Deuterium Labeling Deuterated solvents (e.g., D2O), deuterated reagents Controlled temperature, often room temperature to reflux; selective exchange to preserve structure
Activation of Glucuronic Acid Carbonyldiimidazole, dicyclohexylcarbodiimide Performed in solvents like dimethylformamide, dichloromethane, or tetrahydrofuran at 0–40°C
Coupling Reaction Rosuvastatin-d6 + activated glucuronic acid derivative Use of bases such as triethylamine or pyridine; reaction temperature maintained between -40°C to 40°C
Purification Chromatography (HPLC) To isolate pure this compound

Analytical Characterization

Research Findings and Optimization

  • The enzymatic glucuronidation provides regioselective conjugation, closely resembling in vivo metabolites.
  • Chemical synthesis allows for scalable production but requires careful control of reaction parameters to avoid side reactions.
  • Use of peptide coupling reagents and catalysts improves yield and purity of the glucuronide conjugate.
  • The temperature range of 0°C to reflux is critical for optimal reaction kinetics during coupling steps.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Enzymatic Glucuronidation Uses UDP-glucuronosyltransferase enzymes High regioselectivity, physiological relevance Enzyme availability, cost
Chemical Coupling Carbonyldiimidazole or dicyclohexylcarbodiimide mediated Scalable, controllable reaction conditions Possible side reactions, requires purification
Deuterium Labeling Deuterium exchange or deuterated precursors Precise isotopic labeling Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .

Scientific Research Applications

Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .

Comparison with Similar Compounds

Structural and Analytical Properties

Compound Molecular Formula Molecular Weight LC-MS/MS Transition (m/z) LLOQ (ng/mL) Key Analytical Use
Rosuvastatin-d6 Acyl-beta-D-glucuronide Not explicitly provided* ~664.6 (estimated) 488.20→264.20 0.5 Internal standard for rosuvastatin quantification
Simvastatin Acyl-beta-D-glucuronide C31H48O12 612.71 437.1→303.1 Not reported Metabolite profiling
Ketoprofen Acyl-beta-D-glucuronide C22H22O9 430.4 Not reported Not reported Phase II metabolite studies
Mycophenolic acid-D3 Acyl-beta-D-glucuronide C23H25D3O12 499.48 Not reported Not reported Isotope-labeled reference material

*Rosuvastatin-d6 (parent drug) has a molecular weight of 488.2; glucuronidation adds ~176 Da, yielding ~664.6 Da.

Key Findings :

  • This compound is distinguished by its deuterium labeling, which minimizes interference in mass spectrometry, enhancing analytical precision .
  • Simvastatin Acyl-beta-D-glucuronide has a higher molecular weight due to its bulkier aglycone structure, affecting its chromatographic retention .

Metabolic Stability and Reactivity

Acyl glucuronides are chemically reactive, undergoing hydrolysis and intramolecular acyl migration, which complicates their analysis:

  • Febuxostat Acyl-beta-D-glucuronide : Highlighted in safety data sheets (SDS) for hazards (e.g., skin/eye irritation), suggesting reactive intermediates may form toxic protein adducts .

Implications :

  • Sample handling for this compound requires rapid processing and low-temperature storage to prevent degradation.
  • Reactive metabolites may contribute to idiosyncratic toxicity, though direct evidence for rosuvastatin’s glucuronide is lacking .

Pharmacokinetic and Transport Properties

Rosuvastatin’s PK is governed by transporters (OATP1B1, BCRP, OAT3), which may influence its glucuronide’s disposition:

Compound Key Transporters Involved Efflux Ratio (if reported)
This compound Likely BCRP, MRPs Not reported
Pitavastatin Glucuronide BCRP, OATP1B1 Efflux ratio: 0.3
Fluvastatin Glucuronide BCRP, OATPs Efflux ratio: 0.226

Key Findings :

  • Hepatic BCRP mediates biliary excretion of rosuvastatin, suggesting its glucuronide may follow similar pathways .
  • Variability in transporter affinity among statins influences metabolite distribution and DDI risks .

Implications :

  • While this compound’s hazards are undocumented, general acyl glucuronide precautions (e.g., avoiding exposure) are recommended .

Q & A

Basic Research Questions

Q. What experimental considerations are critical for synthesizing and characterizing Rosuvastatin-d6 Acyl-beta-D-glucuronide?

  • Methodology : Synthesis requires isotopic labeling (e.g., deuterium at specific positions) to ensure structural fidelity. Purification involves reversed-phase chromatography or solid-phase extraction to isolate the metabolite from reaction byproducts. Characterization should employ tandem mass spectrometry (MS/MS) for isotopic purity verification and nuclear magnetic resonance (NMR) for structural elucidation . Stability during synthesis must be monitored using pH-controlled buffers (pH 4–7) and low temperatures (4°C) to prevent hydrolysis or acyl migration .

Q. How should researchers handle stability challenges during sample storage and preparation?

  • Methodology : Stability is pH- and temperature-dependent. Store samples at -80°C in acidic buffers (pH 3–4) to minimize hydrolysis. Avoid freeze-thaw cycles. For analytical workflows, use ice-cold solvents and rapid processing to mitigate degradation. Validate stability under experimental conditions via time-course LC-MS/MS analyses .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography coupled with high-resolution MS (LC-HRMS) provides specificity for distinguishing isotopic peaks from endogenous interferences. For low-concentration detection, employ stacking capillary electrophoresis (e.g., FASI-sweeping-AFMC) to enhance sensitivity, as demonstrated for dabigatran acyl-glucuronide . Internal standards (e.g., deuterated analogs) are essential for correcting matrix effects .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in distinguishing this compound from its isomers?

  • Methodology : Isomeric separation requires optimized chromatographic conditions, such as hydrophilic interaction liquid chromatography (HILIC) or chiral columns. Confirm identity via MS/MS fragmentation patterns and comparison with synthetic standards. For acyl-migrated isomers, kinetic studies under varying pH/temperature can differentiate reversible vs. irreversible forms .

Q. What are the implications of protein adduct formation, and how can these adducts be detected?

  • Methodology : Acyl glucuronides covalently bind to serum albumin and tissue proteins, potentially triggering immune responses. Detect adducts using SDS-PAGE with Western blotting (anti-glucuronide antibodies) or LC-MS proteomics. Quantify adduct stability via incubation studies in human plasma, followed by immunoprecipitation and peptide mapping .

Q. How does this compound influence drug-drug interaction (DDI) profiles in vitro?

  • Methodology : Assess DDIs using hepatocyte or microsomal models. Co-incubate Rosuvastatin-d6 with cytochrome P450 (CYP) inhibitors/inducers (e.g., ketoconazole, rifampicin) and quantify metabolite shifts via LC-MS. Evaluate UDP-glucuronosyltransferase (UGT) inhibition via competitive assays with probe substrates (e.g., mycophenolic acid glucuronide) .

Q. What strategies validate the toxicological relevance of acyl glucuronide metabolites in preclinical studies?

  • Methodology : Combine in vitro toxicity assays (e.g., cellular ROS generation, mitochondrial dysfunction) with in vivo rodent models. Use isotopically labeled metabolites (e.g., Rosuvastatin-d6) to track tissue distribution and adduct accumulation. Correlate findings with histopathology and biomarker analysis (e.g., serum ALT/AST for hepatotoxicity) .

Key Considerations for Experimental Design

  • Isotopic Purity : Verify via isotopic abundance ratios (e.g., ≥95% deuterium incorporation) using HRMS .
  • Adduct-Specific Antibodies : Customize ELISA kits for detecting Rosuvastatin-d6-protein adducts in immunogenicity studies .
  • Kinetic Modeling : Use nonlinear regression to predict acyl migration rates under physiological conditions (pH 7.4, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.